Cas no 229639-56-9 ((1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine)
229639-56-9 structure
Product Name:(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
CAS-nummer:229639-56-9
MF:C15H22ClN
MW:251.79488325119
CID:1415752
PubChem ID:9900576
Update Time:2025-04-20
(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- (1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
- (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
- (R)-didesmethylsibutramine
- (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine
- Didesmethylsibutramine, (+)-
- (+)-Didesmethylsibutramine
- (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine
- (R)-N,N-didesmethylsibutramine
- R-(+)-Di-desmethylsibutramine
- (R)-di-des-methylsibutramin
- (R)-mono-dimethylsibutramine
- UNII-B408000HRV
- SureCN2379467
- (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine; (R)-didesmethylsibutramine; (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine; Didesmethylsibutramine, (+)-; (+)-Didesmethylsibutramine; (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine; (R)-N,N-didesmethylsibutramine; R-(+)-Di-desmethylsibutramine; (R)-di-des-methylsibutramin; (R)-mono-dimethylsibutramine; UNII-B408000HRV; SureCN2379467;
- B408000HRV
- CYCLOBUTANEMETHANAMINE, 1-(4-CHLOROPHENYL)-.ALPHA.-(2-METHYLPROPYL)-, (.ALPHA.R)-
- DIDESMETHYLSIBUTRAMINE, (R)-
- (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
- DTXSID90177513
- SCHEMBL2379467
- PD132854
- Cyclobutanemethanamine, 1-(4-chlorophenyl)-alpha-(2-methylpropyl)-, (alphaR)-
- BTS-54505
- WQSACWZKKZPCHN-CQSZACIVSA-N
- Q7389750
- 229639-56-9
-
- Inchi: 1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m1/s1
- InChI-sleutel: WQSACWZKKZPCHN-CQSZACIVSA-N
- LACHT: ClC1C=CC(=CC=1)C1([C@@H](CC(C)C)N)CCC1
Berekende eigenschappen
- Exacte massa: 251.14426
- Monoisotopische massa: 251.1440774g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 239
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 26Ų
Experimentele eigenschappen
- PSA: 26.02
(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Gerelateerde literatuur
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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